molecular formula C12H27N B14342344 N,N-Di(propan-2-yl)hexan-1-amine CAS No. 102940-09-0

N,N-Di(propan-2-yl)hexan-1-amine

Cat. No.: B14342344
CAS No.: 102940-09-0
M. Wt: 185.35 g/mol
InChI Key: OENLNEZGRPNQDR-UHFFFAOYSA-N
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Description

N,N-Di(propan-2-yl)hexan-1-amine is a tertiary amine with the molecular formula C12H27N. This compound is characterized by the presence of two isopropyl groups and a hexyl chain attached to the nitrogen atom. Tertiary amines like this compound are known for their applications in organic synthesis and industrial processes due to their basicity and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Di(propan-2-yl)hexan-1-amine can be synthesized through the alkylation of diisopropylamine with hexyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diisopropylamine, followed by the addition of hexyl bromide or hexyl chloride to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Purification is often achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: N,N-Di(propan-2-yl)hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the amine to its corresponding amine-borane complexes using borane reagents.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Borane reagents.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Amine-borane complexes.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

N,N-Di(propan-2-yl)hexan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a non-nucleophilic base in organic synthesis, particularly in amide coupling reactions.

    Biology: The compound can be used as a reagent in the synthesis of biologically active molecules.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.

    Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Di(propan-2-yl)hexan-1-amine involves its basicity and steric properties. The nitrogen atom, with its lone pair of electrons, can react with electrophiles. the steric hindrance provided by the isopropyl groups limits the reactivity to smaller electrophiles. This makes the compound an effective proton scavenger in various chemical reactions.

Comparison with Similar Compounds

    N,N-Diisopropylethylamine:

    Triethylamine: Another tertiary amine with three ethyl groups attached to the nitrogen atom.

    Triisopropylamine: A tertiary amine with three isopropyl groups.

Uniqueness: N,N-Di(propan-2-yl)hexan-1-amine is unique due to its combination of steric hindrance and a longer alkyl chain, which can influence its solubility and reactivity compared to other tertiary amines. This makes it particularly useful in specific synthetic applications where both steric and electronic factors are crucial.

Properties

CAS No.

102940-09-0

Molecular Formula

C12H27N

Molecular Weight

185.35 g/mol

IUPAC Name

N,N-di(propan-2-yl)hexan-1-amine

InChI

InChI=1S/C12H27N/c1-6-7-8-9-10-13(11(2)3)12(4)5/h11-12H,6-10H2,1-5H3

InChI Key

OENLNEZGRPNQDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C(C)C)C(C)C

Origin of Product

United States

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